2,3,3',5'-Tetrachlorbiphenyl

Übersicht

Beschreibung

2,3,3’,5’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

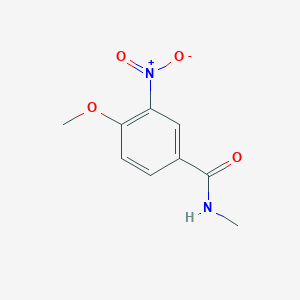

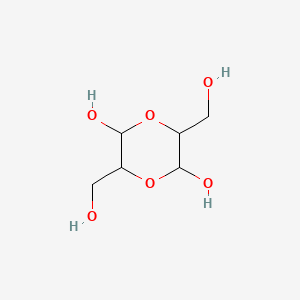

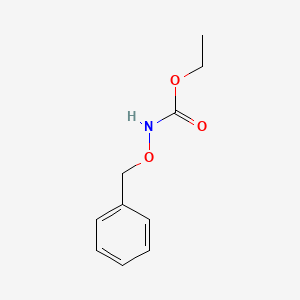

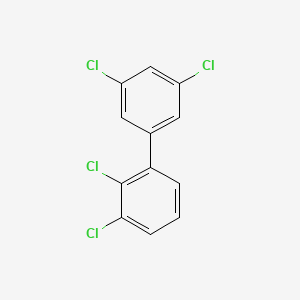

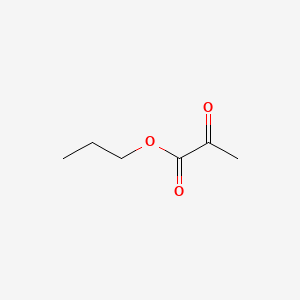

The molecular formula of 2,3,3’,5’-Tetrachlorobiphenyl is C12H6Cl4. The IUPAC name is 1,2-dichloro-3-(3,5-dichlorophenyl)benzene . The structure includes two phenyl rings with chlorine atoms attached at positions 2, 3 on one ring and 3’, 5’ on the other .Physical and Chemical Properties Analysis

The molecular weight of 2,3,3’,5’-Tetrachlorobiphenyl is 292.0 g/mol. It has a XLogP3 value of 6.2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Umweltüberwachung

Aptamer-basierte Sensorik: PCB 72 wurde bei der Entwicklung hochsensitiver Aptamersensoren für die Umweltüberwachung eingesetzt . Diese Sensoren verwenden einen spezifischen Aptamer, der mit hoher Spezifität an PCB 72 bindet, gekoppelt mit einem Gold/Silber-Nanoverbundstoff für die oberflächenverstärkte Raman-Spektroskopie (SERS). Dies ermöglicht eine schnelle und empfindliche Detektion von PCB 72 in Umweltproben, was die Beurteilung der Umweltverschmutzung und ihrer potenziellen Auswirkungen auf die menschliche Gesundheit unterstützt.

Chemische Analyse

Referenzmaterial: PCB 72 dient als zertifiziertes Referenzmaterial in der chemischen Analyse . Es wird zur Kalibrierung von Instrumenten und zur Validierung von Analysenmethoden verwendet, um die Genauigkeit und Zuverlässigkeit chemischer Messungen in verschiedenen Forschungs- und Industrieanwendungen zu gewährleisten.

Pharmazeutische Forschung

Träger für hydrophobe Verbindungen: Forschungen zeigen, dass PCB 72 den Transport von hydrophoben organischen Schadstoffen in wässrigen Umgebungen verbessern kann . Diese Eigenschaft ist in der pharmazeutischen Forschung von Bedeutung, wo PCB 72 möglicherweise zur Verbesserung der Abgabe von hydrophoben Arzneimitteln eingesetzt werden könnte.

Materialwissenschaften

Nanoverbundwerkstoff-Substrate: Die Verwendung von PCB 72 bei der Entwicklung von Nanoverbundwerkstoff-Substraten für SERS ist eine Anwendung in der Materialwissenschaft . Diese Substrate sind entscheidend für die Verbesserung der Nachweisfähigkeit von Sensoren, die in verschiedenen Bereichen wie Umweltwissenschaften und -technik eingesetzt werden können.

Bewertung von Umweltauswirkungen

Verschmutzungsindikator: PCB 72 wird als Indikator für Umweltverschmutzung überwacht. Sein Nachweis und seine Quantifizierung sind für die Bewertung von Umweltauswirkungen unerlässlich und tragen dazu bei, politische Maßnahmen und Massnahmen zum Schutz der Umwelt und der öffentlichen Gesundheit zu informieren .

Safety and Hazards

Zukünftige Richtungen

One of the retrieved papers discusses the development of a highly sensitive aptamer sensor for detecting environmental PCB72, a compound similar to 2,3,3’,5’-Tetrachlorobiphenyl . This could potentially be adapted for 2,3,3’,5’-Tetrachlorobiphenyl detection in the future. Another paper discusses the kinetics and threshold level of 2,3,4,5-Tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium , suggesting potential bioremediation strategies.

Wirkmechanismus

Target of Action

The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , which plays a crucial role in maintaining the circadian rhythm in organisms .

Mode of Action

2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms .

Biochemical Pathways

It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock . This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.

Result of Action

The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health . Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods .

Biochemische Analyse

Biochemical Properties

2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Cellular Effects

The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The recognition mechanism of the binding of aptamers to 2,3,3’,5’-Tetrachlorobiphenyl is analyzed via UV-vis spectroscopy and molecular docking simulations, which suggest that 2,3,3’,5’-Tetrachlorobiphenyl could insert into the aptamers .

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,3,3’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

2,3,3’,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPBNBSKOPJKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074156 | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-49-7 | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)